3-Isopropenylbenzonitrile
Description
3-Isopropylbenzonitrile (CAS 40751-59-5) is an aromatic nitrile compound with the molecular formula C₁₀H₁₁N and a molecular weight of 145.204 g/mol. Its structure features a benzonitrile core substituted with an isopropyl group (-CH(CH₃)₂) at the meta position. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity as a nitrile precursor. Synonyms include 3-(propan-2-yl)benzonitrile and m-isopropylbenzonitrile .
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H9N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6H,1H2,2H3 |
InChI Key |
JJSRJDTZPZCVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3-nitrobenzonitrile increases electrophilicity, making it reactive in substitution reactions, whereas the isopropyl group in 3-isopropylbenzonitrile offers steric bulk without significant electronic effects .
- Biological Activity : Complex substituents, such as indazolylmethoxy in 920036-04-0, enhance binding affinity to biological targets, unlike simpler derivatives like 3-isopropylbenzonitrile .
- Pharmaceutical Utility : 2-(3-Benzoylphenyl)propionitrile is a key intermediate in ketoprofen synthesis, highlighting the role of bulky aryl groups in drug design .
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